molecular formula C32H28N2 B11969285 2,2,7,7-Tetraphenyl-octanedinitrile CAS No. 6307-02-4

2,2,7,7-Tetraphenyl-octanedinitrile

Cat. No.: B11969285
CAS No.: 6307-02-4
M. Wt: 440.6 g/mol
InChI Key: CRFRCHLTAYEDAD-UHFFFAOYSA-N
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Description

2,2,7,7-Tetraphenyl-octanedinitrile is a nitrile-functionalized organic compound featuring four phenyl groups symmetrically substituted at the 2 and 7 positions of an octanedinitrile backbone. Its structure combines a flexible aliphatic chain with rigid aromatic substituents, enabling unique electronic and steric properties.

Properties

CAS No.

6307-02-4

Molecular Formula

C32H28N2

Molecular Weight

440.6 g/mol

IUPAC Name

2,2,7,7-tetraphenyloctanedinitrile

InChI

InChI=1S/C32H28N2/c33-25-31(27-15-5-1-6-16-27,28-17-7-2-8-18-28)23-13-14-24-32(26-34,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22H,13-14,23-24H2

InChI Key

CRFRCHLTAYEDAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetraphenyl-octanedinitrile typically involves the reaction of 1,4-dibromobutane with benzonitrile in the presence of a strong base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetraphenyl-octanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,7,7-Tetraphenyl-octanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetraphenyl-octanedinitrile is largely dependent on its chemical reactivity. The nitrile groups can interact with various biological targets, potentially inhibiting enzyme activity or interacting with nucleic acids. The phenyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Octanedinitrile (CAS 629-40-3)

The parent compound, octanedinitrile, lacks phenyl substituents. Key differences include:

  • Physical Properties : Octanedinitrile has a boiling point of 458.20 K at 2 kPa and a molecular weight of 152.19 g/mol. In contrast, 2,2,7,7-Tetraphenyl-octanedinitrile’s phenyl groups increase molecular weight (estimated >500 g/mol) and steric bulk, likely reducing solubility in polar solvents and elevating thermal stability .
  • Electronic Behavior : Octanedinitrile serves primarily as a solvent or intermediate, while the tetraphenyl derivative’s aromatic groups enhance π-conjugation, making it suitable for charge transport studies in molecular junctions .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

This compound shares tetraphenyl substitution but features a brominated dihydrofuran core (molecular weight 532.26 g/mol). Key contrasts:

  • Reactivity : Bromine atoms introduce electron-withdrawing effects, whereas the dinitrile groups in this compound offer dual electron-deficient sites for coordination or catalysis.

2,2,7,7-Tetramethyltricyclo[6.2.1.0¹⁶]undec-5-en-4-one

This tricyclic compound, isolated from seagrass, shares substituent positions (2,7) but differs in backbone rigidity and functional groups. Comparisons include:

  • Solubility : Methyl groups may enhance volatility compared to phenyl-substituted derivatives.
  • Applications : The tricyclic structure is studied for ecological bioactivity, whereas the tetraphenyl-octanedinitrile is tailored for synthetic electronic applications .

Electronic and Rectification Properties

Studies on dipyrimidinyl-diphenyl molecular diodes reveal that acceptor-donor substituent pairs (e.g., pyrimidinyl-phenyl) achieve rectification ratios up to 200 at ±1 V . While this compound lacks a built-in dipole, its symmetric phenyl groups may enable tunable rectification through electrode coupling or external functionalization. For example:

Compound Rectification Ratio (at ±1 V) Key Feature
Dipyrimidinyl-diphenyl diode ~200 Asymmetric acceptor-donor core
Tetraphenyl-octanedinitrile (inferred) <50 (estimated) Symmetric phenyl conjugation

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